1-(2-Aminophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIPSFSNBNOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427692 | |
| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14453-65-7 | |
| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 1 2 Aminophenyl Pyrrolidin 2 One
Approaches to Pyrrolidin-2-one Ring System Construction
The formation of the pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, can be achieved through various elegant synthetic strategies. These methods offer diverse pathways to access this key heterocyclic core.
Lactamization Reactions and Their Mechanistic Insights
Lactamization, the intramolecular reaction of an amine with a carboxylic acid derivative, stands as a fundamental and widely employed method for the synthesis of pyrrolidin-2-ones. A common approach involves the condensation of primary amines with γ-butyrolactone (GBL) at elevated temperatures (200-300°C) to yield N-substituted pyrrolidin-2-ones. rdd.edu.iq This process proceeds through an intermediate hydroxyl butyl amide which subsequently undergoes dehydration and cyclization. rdd.edu.iq
Another versatile method involves the reduction of a nitro group in a suitable precursor, followed by spontaneous lactamization to form the pyrrolidin-2-one ring. nih.gov This strategy is particularly useful in syntheses where the nitro group serves as a masked amino group, allowing for late-stage ring closure. nih.gov
The mechanism of lactamization is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ester or carboxylic acid. This is followed by the elimination of a leaving group (e.g., water or an alcohol) to form the cyclic amide, or lactam. The efficiency of the reaction can be influenced by factors such as the nature of the leaving group, the reaction temperature, and the presence of catalysts.
A one-pot synthesis of pyrrolidin-2-ones has been developed from erythruronolactone and an amine, showcasing the versatility of lactamization approaches. researchgate.net
Intermolecular Michael Addition Strategies for Pyrrolidin-2-one Formation
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for carbon-carbon bond formation and can be ingeniously applied to the synthesis of the pyrrolidin-2-one ring system. masterorganicchemistry.comyoutube.com This strategy typically involves the addition of a Michael donor, such as a substituted acetate (B1210297), to a nitroethene derivative. nih.gov The resulting adduct, after reduction of the nitro group to an amine, undergoes subsequent lactamization to furnish the desired pyrrolidin-2-one. nih.gov This approach allows for the construction of highly substituted pyrrolidin-2-ones with good to moderate yields and offers the potential for diastereoselective syntheses. nih.gov
The general mechanism involves the formation of an enolate from the Michael donor, which then adds to the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.comyoutube.com The resulting enolate is then protonated to give the final adduct. The regioselectivity of the Michael addition is a key advantage, as the nucleophile selectively attacks the β-carbon of the unsaturated system. masterorganicchemistry.comyoutube.com
| Reactants | Product | Key Features |
| Nitroethene derivatives and substituted acetate Michael donors | 3,4-Disubstituted pyrrolidin-2-ones | Allows for enantioselective syntheses using chiral auxiliaries. nih.gov |
| Enolates and α,β-unsaturated ketones, nitriles, or esters | 1,5-Dicarbonyl compounds | The primary driving force is the formation of a C-C single bond. masterorganicchemistry.com |
Lewis Acid-Catalyzed Cycloaddition and Ring-Opening Pathways
Lewis acid catalysis has emerged as a powerful strategy for the construction of complex cyclic systems, including the pyrrolidin-2-one ring. rsc.org One notable approach involves the [3+2] cycloaddition reaction between azomethine ylides and suitable dipolarophiles. acs.org The use of a Lewis acid, such as Ag2CO3, can promote the formation of densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The N-tert-butanesulfinylimine group has been shown to be an effective electron-withdrawing group in 1-azadienes, facilitating these cycloadditions. acs.org
Another innovative method utilizes the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines. nih.govmdpi.com This reaction proceeds through the formation of a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This transformation demonstrates a broad scope, accommodating a variety of substituted anilines and donor-acceptor cyclopropanes. nih.govmdpi.com
The mechanism of Lewis acid-catalyzed cycloadditions often involves the coordination of the Lewis acid to one of the reactants, which lowers the energy of the transition state and enhances the reaction rate and selectivity. acs.org In the case of ring-opening reactions of cyclopropanes, the Lewis acid facilitates the cleavage of a C-C bond, generating a reactive intermediate that can be trapped by a nucleophile. nih.govmdpi.com
N-Aminomethylpyrrolidin-2-one Synthesis Approaches
The synthesis of N-aminomethylpyrrolidin-2-ones, a class of derivatives with potential biological applications, can be achieved through a straightforward two-step process. Pyrrolidin-2-ones react with formaldehyde (B43269) and chlorotrimethylsilane (B32843) to generate 1-chloromethylpyrrolidin-2-ones. rsc.org Subsequent reaction of these intermediates with primary or secondary amines affords the desired 1-aminomethylpyrrolidin-2-ones in good yields. rsc.org
Furthermore, methods for preparing enantiomerically pure (S)-N-ethyl-2-aminomethylpyrrolidine have been developed, highlighting the importance of stereochemistry in this class of compounds. google.com
Regioselective Installation and Functionalization of the Aminophenyl Group
The precise placement of the aminophenyl moiety at the 1-position of the pyrrolidin-2-one ring is crucial for the synthesis of the target compound and its derivatives.
Synthetic Routes for Incorporating the Aminophenyl Moiety at the 1-Position
Several synthetic strategies have been developed to introduce the aminophenyl group at the N1 position of the pyrrolidin-2-one ring. A direct and common method is the condensation of γ-butyrolactone with o-phenylenediamine. This reaction, typically carried out at high temperatures, directly yields 1-(2-aminophenyl)pyrrolidin-2-one.
An alternative and versatile approach involves the use of donor-acceptor cyclopropanes. nih.govmdpi.com The reaction of dimethyl 2-arylcyclopropane-1,1-dicarboxylates with anilines, including substituted anilines, in the presence of a Lewis acid catalyst like Ni(ClO4)2∙6H2O, leads to the formation of 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com This method allows for the introduction of a wide range of substituted phenyl groups at the 1-position.
Cross-coupling reactions also provide a powerful tool for the synthesis of N-aryl pyrrolidinones. For instance, palladium-catalyzed amination reactions can be employed to couple an amine with an aryl halide. nih.gov This strategy offers a high degree of control over the regiochemistry of the C-N bond formation.
| Starting Materials | Reagents/Catalysts | Product | Key Features |
| Dimethyl 2-arylcyclopropane-1,1-dicarboxylates, Anilines | Ni(ClO4)2∙6H2O | 1,5-Substituted pyrrolidin-2-ones | Broad scope for both cyclopropane (B1198618) and aniline (B41778) components. nih.govmdpi.com |
| 2-Iodo-4-chloropyrrolopyridine, Secondary Amine | Palladium Catalyst | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Chemoselective Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination. nih.gov |
| γ-Butyrolactone, Hydrazine Hydrate | - | 1-Aminopyrrolidin-2-one | Precursor for further derivatization. rdd.edu.iq |
Derivatization and Functional Group Interconversions on the Aminophenyl Ring
The aromatic amino group on the this compound ring is a key handle for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives. Standard aromatic amine chemistry can be readily applied to modify this moiety, introducing new functionalities and allowing for the construction of more complex molecular architectures.
Common derivatization reactions include acylation, sulfonylation, and diazotization. For instance, the amino group can be acylated with various acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are often employed to alter the electronic properties of the ring or to provide a linking point for further synthetic elaborations.
Diazotization of the primary amine with reagents like sodium nitrite (B80452) under acidic conditions generates a highly reactive diazonium salt. This intermediate is not typically isolated but is used in situ for a range of transformations. For example, Sandmeyer-type reactions can be used to introduce a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, onto the aromatic ring.
Furthermore, the amino group can direct electrophilic aromatic substitution to the positions ortho and para to itself (positions 3 and 5 on the aminophenyl ring). Halogenation, nitration, and other electrophilic additions can be achieved, provided that the reaction conditions are carefully controlled to avoid side reactions and polymerization. The reactivity of these positions allows for the introduction of additional substituents that can fine-tune the steric and electronic properties of the molecule.
Chiral Synthesis and Stereochemical Control in Pyrrolidin-2-one Derivatives
The development of stereoselective methods for synthesizing chiral pyrrolidin-2-one derivatives is of significant interest due to the prevalence of this core in bioactive molecules. Achieving stereochemical control can be accomplished through several key strategies, including the use of the chiral pool, chiral auxiliaries, and asymmetric catalysis.
A common approach involves starting from readily available chiral precursors, such as L-proline or L-pyroglutamic acid. These natural amino acids provide a stereodefined pyrrolidine (B122466) ring that can be chemically modified to introduce the desired substituents. For example, N-arylation of a chiral pyroglutamic acid derivative can establish the 1-arylpyrrolidin-2-one core with a defined stereocenter.
Asymmetric catalysis offers a more direct route. The iridium-catalyzed asymmetric hydrogenation of a suitable precursor has been shown to produce chiral 2-aryl-substituted pyrrolidines with high enantiomeric excess. teknoscienze.com Another powerful method is the [3+2] cycloaddition between azomethine ylides and activated alkenes. acs.org This approach can generate densely substituted pyrrolidines with multiple stereocenters, where the stereochemical outcome is controlled by chiral catalysts or chiral groups attached to the reactants. acs.org For instance, the use of N-tert-butanesulfinylimines as part of the reactant allows for a highly diastereoselective synthesis of complex proline derivatives. acs.org
Organocatalysis has also emerged as a vital tool. Chiral pyrrolidine-based catalysts are themselves central to many asymmetric transformations, and their synthesis is an active area of research. nih.gov The principles used to create these catalysts can be applied to the synthesis of other chiral pyrrolidine targets.
Table 1: Selected Asymmetric Synthesis Methodologies for Pyrrolidine Derivatives
| Method | Precursors | Catalyst/Auxiliary | Key Features |
| Asymmetric Hydrogenation | N-vinylpyrrolidinone, Aromatic Ester | Iridium-based chiral catalyst | Efficiently prepares 2-aryl pyrrolidines in good yield and high enantiomeric excess. teknoscienze.com |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Silver(I) catalysts, Chiral sulfinyl groups | Generates densely functionalized pyrrolidines with control over multiple stereocenters. acs.org |
| Chiral Pool Synthesis | L-Pyroglutamic Acid | N/A | Utilizes a naturally chiral starting material to ensure stereochemical integrity. |
| Auxiliary-Controlled Addition | (R)-Phenylglycinol | N/A | Diastereoselective additions of Grignard reagents to chiral imines control the final stereochemistry. nih.gov |
One-Pot Synthetic Procedures for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot procedures for the synthesis of 1-substituted pyrrolidin-2-ones have been developed. These methods combine multiple reaction steps into a single procedural operation without isolating intermediates.
A notable example is the synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor (DA) cyclopropanes and anilines. nih.gov This transformation can be realized as a one-pot process that involves a Lewis acid-initiated ring-opening of the cyclopropane by the aniline, followed by intramolecular lactamization. nih.gov To further enhance practicality, this sequence can be combined with a subsequent saponification and thermolysis to remove an ester group, resulting in a four-step synthesis of the target 1,5-diarylpyrrolidin-2-ones with only a single purification step required at the end. nih.gov
The reaction is tolerant of a wide variety of substituents on both the cyclopropane and the aniline, including halogens and alkoxy groups. nih.gov The efficiency of this one-pot process has been demonstrated on a gram scale, highlighting its potential for practical applications. nih.gov
Table 2: One-Pot Synthesis of 1,5-Diarylpyrrolidin-2-ones
| Cyclopropane Donor | Aniline | Key Steps in One-Pot Sequence | Overall Yield | Reference |
| 2-(p-Methoxyphenyl)-cyclopropane-1,1-dicarboxylate | Aniline | 1. Yb(OTf)₃-catalyzed ring-opening/lactamization2. LiOH saponification3. Thermolysis (decarboxylation) | 70% | nih.gov |
| 2-(3,4,5-Trimethoxyphenyl)-cyclopropane-1,1-dicarboxylate | 2-Fluoroaniline | 1. Yb(OTf)₃-catalyzed ring-opening/lactamization2. LiOH saponification3. Thermolysis (decarboxylation) | 79% (gram scale) | nih.gov |
Synthesis of Polycyclic Systems Incorporating the Pyrrolidin-2-one Framework
The this compound structure is an ideal precursor for the synthesis of fused polycyclic systems, particularly those containing benzodiazepine, quinoline, or quinoxaline (B1680401) rings. The ortho-disposed amino and lactam functionalities can participate in intramolecular cyclization reactions to form new rings.
One effective strategy involves the cyclocondensation of 5-hydroxy-1-arylpyrrolidin-2-ones with dicarbonyl compounds to furnish pyrrolo[1,2-a]quinolin-1-ones. researchgate.net This transformation proceeds through an acid-catalyzed reaction involving an N-acyliminium ion intermediate. researchgate.net
Another powerful approach is the intramolecular C-H amination reaction. For example, 2-(2'-aminophenyl)imidazo[1,2-a]pyridines, which share a similar ortho-aminoaryl motif, can be cyclized using a copper(II) triflate catalyst to form 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles. researchgate.net This type of oxidative C-H amination provides a direct method for forming a new nitrogen-containing ring.
Furthermore, an iodine-catalyzed cascade coupling protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org This metal-free process utilizes DMSO as the oxidant and proceeds via a cross-dehydrogenative coupling of both sp³ and sp² C-H bonds, offering an efficient route to these fused heterocyclic systems in good to excellent yields. rsc.org Such strategies are central to building the complex molecular frameworks found in many bioactive alkaloids and pharmaceutical agents. nih.gov
Mechanistic Elucidation and Molecular Target Interactions
Biochemical Pathway Modulation and Cellular Responses
Biochemical pathways are a series of chemical reactions within a cell that are essential for sustaining life. These pathways can be broadly categorized as catabolic, breaking down molecules to release energy, or anabolic, using energy to build complex molecules. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to external stimuli. Modulation of these pathways by small molecules can lead to various cellular responses, including changes in cell proliferation, differentiation, and apoptosis.
While there is no specific information available detailing the effects of 1-(2-Aminophenyl)pyrrolidin-2-one on cellular pathways, compounds that modulate the enzyme families discussed below typically impact key signaling networks. For example, pathways like the PI3K/AKT/mTOR and MAPK cascades, which are crucial for cell growth and survival, are often targeted by kinase inhibitors. Similarly, epigenetic regulation through histone deacetylase (HDAC) inhibition can alter gene expression patterns, leading to profound cellular changes.
Enzyme Inhibition Profiling
Enzyme inhibition is a key mechanism through which therapeutic agents exert their effects. The following subsections explore major enzyme families. Although direct inhibitory data for this compound is not available, the discussion includes information on related chemical structures where applicable.
Protein Kinase C (PKC) Inhibition
The Protein Kinase C (PKC) family consists of serine/threonine kinases that are integral to signal transduction, controlling cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of PKC isoforms is implicated in various diseases. PKC inhibitors are classified based on their mechanism, with some competing for the ATP-binding site and others targeting different regulatory domains. For instance, Sotrastaurin is a pan-PKC inhibitor with Ki values in the nanomolar range for several PKC isozymes nih.gov. While numerous compounds have been screened for PKC inhibitory activity, there is no published data to confirm or deny the activity of this compound against any PKC isoform.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK-2, CDK-6, CDK-9)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. nih.gov Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. The CDK family includes several members, each playing a distinct role. CDK2, in complex with cyclin E or A, is vital for the G1/S transition, while CDK4/6, with cyclin D, governs progression through the G1 phase. CDK9, paired with cyclin T, is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation.
A compound containing a pyrrolidinylphenyl group, (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, has been identified as an inhibitor of CDK2/cyclin A with a Ki of 31 nM. nih.gov However, this compound is structurally distinct from this compound, and no data exists for the latter's activity against CDK-2, CDK-6, or CDK-9.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Hyperactivation of this pathway, often due to mutations in the PIK3CA gene, is common in cancer. nih.gov PI3K inhibitors are categorized as pan-PI3K, isoform-specific, or dual PI3K/mTOR inhibitors. High-throughput screening campaigns have been conducted to identify novel PI3K inhibitors, leading to the discovery of various chemical scaffolds that can serve as starting points for drug development. nih.govnih.gov A search of available literature and screening databases did not yield any results for this compound as a PI3K inhibitor.
Histone Deacetylase (HDAC) Inhibition (e.g., HDAC5, HDAC6)
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a critical role in epigenetic gene regulation. nih.gov HDAC inhibitors have emerged as an important class of anti-cancer agents. nih.gov Class IIa HDACs include HDAC4, 5, 7, and 9, while Class IIb includes HDAC6 and 10. frontiersin.org
Notably, chemical structures related to this compound have shown activity as HDAC inhibitors. The N-(2-aminophenyl)-benzamide moiety is a known zinc-binding group found in many Class I HDAC inhibitors. nih.govnih.govacs.org Additionally, a class of 3-aminopyrrolidinone-based hydroxamic acids has been developed as selective HDAC6 inhibitors. nih.govacs.orgsemanticscholar.org One such compound demonstrated high selectivity for HDAC6 with an IC50 of 0.017 µM. nih.govacs.org Despite these findings for related structures, there is no specific data on the activity of this compound against HDAC5 or HDAC6.
Table 1: Examples of Related Scaffolds as HDAC Inhibitors
| Scaffold | Target Class/Isoform | Example Activity |
|---|---|---|
| N-(2-aminophenyl)-benzamide | Class I HDACs (HDAC1, 2, 3) | IC50 values of 95.2 nM (HDAC1), 260.7 nM (HDAC2), 255.7 nM (HDAC3) for a derivative. frontiersin.org |
Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They are involved in various cellular processes, including the regulation of Wnt/β-catenin signaling, which is often dysregulated in cancer. nih.gov Inhibition of tankyrase is a therapeutic strategy being explored, particularly for cancers with hyperactive Wnt signaling. nih.gov Flavones are one class of compounds that have been shown to inhibit tankyrases. nih.gov There is currently no scientific literature available to suggest that this compound possesses inhibitory activity against tankyrases.
Glutaminyl Cyclase and Glucagon Receptor Modulation
There is no scientific literature available that specifically investigates the interaction of this compound with Glutaminyl Cyclase (QC) or the Glucagon Receptor.
Glutaminyl Cyclase (QC): QC is an enzyme involved in the post-translational modification of peptides and proteins, catalyzing the formation of pyroglutamate residues. This modification can impact the stability and biological activity of various signaling molecules. Inhibition of QC is being explored as a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While some heterocyclic compounds have been investigated as QC inhibitors, no studies specifically identify this compound as a modulator of this enzyme.
Glucagon Receptor: The glucagon receptor is a G protein-coupled receptor that plays a crucial role in glucose homeostasis by mediating the effects of the hormone glucagon. Modulation of this receptor is a key area of research for metabolic disorders such as type 2 diabetes. nih.gov There is no available data to suggest that this compound directly interacts with or modulates the glucagon receptor.
Cannabinoid Receptor 1 (CB1) and Orexin Receptor Antagonism
Specific studies on the effects of this compound on Cannabinoid Receptor 1 (CB1) or orexin receptors have not been reported.
Cannabinoid Receptor 1 (CB1): CB1 receptors are a key component of the endocannabinoid system and are primarily found in the central nervous system. They are involved in regulating a wide range of physiological processes, and their antagonism has been explored for treating obesity and related metabolic disorders. wikipedia.org While various synthetic ligands for CB1 receptors have been developed, the activity of this compound at this receptor is uncharacterized.
Orexin Receptor: Orexin receptors (OX1 and OX2) are involved in the regulation of wakefulness, arousal, and appetite. Antagonism of these receptors is a therapeutic approach for the treatment of insomnia. nih.govwikipedia.org There is no evidence in the scientific literature to indicate that this compound acts as an orexin receptor antagonist.
Myeloperoxidase (MPO) Inhibition
No specific studies have been published detailing the inhibitory activity of this compound against Myeloperoxidase (MPO).
Myeloperoxidase (MPO): MPO is a peroxidase enzyme predominantly found in neutrophils. It plays a role in the innate immune response by producing hypochlorous acid. However, excessive MPO activity is implicated in various inflammatory diseases and cardiovascular conditions, making it a target for therapeutic inhibition. nih.govnih.gov While some anti-inflammatory drugs and other small molecules have been shown to inhibit MPO, the effect of this compound on this enzyme has not been documented.
Interactions with Calcitonin Gene-Related Peptide Type I Receptors
There is no available research on the interaction between this compound and Calcitonin Gene-Related Peptide (CGRP) Type I receptors.
Calcitonin Gene-Related Peptide (CGRP) Receptors: CGRP receptors are involved in pain signaling and are a validated target for the treatment of migraine. frontiersin.orgnih.gov Antagonists of the CGRP receptor have been successfully developed as migraine therapies. The interaction profile of this compound with this receptor remains uninvestigated.
Macromolecular Binding Interactions (e.g., Protein Hydrophobic Pockets)
Specific data on the macromolecular binding interactions of this compound, including its binding within protein hydrophobic pockets, is not available in the scientific literature. The binding of a small molecule to a protein is a critical determinant of its pharmacological effect and is influenced by various factors including the compound's structure and the protein's surface characteristics. nih.gov Without experimental data, any discussion on the binding of this compound would be purely speculative.
Disruption of Tubulin Polymerization
There are no studies that have specifically examined the effect of this compound on tubulin polymerization.
Tubulin Polymerization: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. nih.govnih.govmdpi.com While some pyrrole and pyrrolidinone derivatives have been investigated as tubulin polymerization inhibitors, the activity of this compound in this context is unknown. nih.govnih.gov
Computational Drug Design and Structure Activity Relationship Sar Studies
Elucidation of Structure-Activity Relationships for 1-(2-Aminophenyl)pyrrolidin-2-one Analogs
SAR studies are fundamental to medicinal chemistry, providing a systematic way to understand how the chemical structure of a compound relates to its biological activity. For the analogs of this compound, these studies have been crucial in optimizing their potential as therapeutic agents.
Correlation of Structural Modifications with Biological Potency and Selectivity
The biological potency and selectivity of this compound analogs are intricately linked to their structural features. Research has demonstrated that modifications to various parts of the molecule can lead to significant changes in their biological profiles.
For instance, in a series of pyrrolidine (B122466) pentamine derivatives, which share the core pyrrolidine scaffold, modifications at different positions (R1-R5) had varied effects on their inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.gov Alterations at the R1 position of the most active compounds consistently led to a reduction in inhibitory levels, highlighting the critical nature of the S-phenyl moiety at this location and its distance from the main scaffold. nih.gov Conversely, modifications at the R3, R4, and R5 positions showed more varied outcomes, suggesting these sites are amenable to optimization to enhance activity. nih.gov
Similarly, studies on pyrovalerone analogs, which feature a 2-pyrrolidin-1-yl-pentan-1-one structure, revealed that these compounds are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with less activity at the serotonin (B10506) transporter (SERT). nih.gov Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine (B6355638) resulted in a significant loss of binding potency at all three transporters. nih.gov This underscores the importance of the pyrrolidine ring for maintaining high affinity and selectivity.
The following table summarizes the effects of structural modifications on the biological activity of selected pyrrolidine derivatives:
Table 1: Structure-Activity Relationship of Pyrrolidine Derivatives
| Parent Compound/Scaffold | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Pyrrolidine Pentamine | Alterations at R1 position | Reduced inhibitory activity | nih.gov |
| Pyrrolidine Pentamine | Modifications at R3, R4, R5 | Varied effects, potential for optimization | nih.gov |
| Pyrovalerone | Ring expansion to piperidine | Substantial loss in binding potency | nih.gov |
Identification of Key Pharmacophoric Features and Chemical Moieties
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features is a critical step in designing new, more effective drugs.
For pyrrolidine-based compounds, several key pharmacophoric features have been identified. The pyrrolidine ring itself is a crucial scaffold, offering a three-dimensional structure that can be effectively explored in drug design. nih.gov Its non-planar nature, a result of "pseudorotation," allows for increased 3D coverage and better interaction with biological targets. nih.gov
In the context of UGT (UDP-glucuronosyltransferase) inhibitors, pharmacophore models for various isoforms (UGT1A1, UGT1A4, and UGT1A9) commonly include two hydrophobic features and a glucuronidation site. nih.gov The model for UGT1A9 also includes an additional hydrogen bond acceptor feature. nih.gov
For inhibitors of AAC(6')-Ib, the presence of an S-phenyl moiety at a specific distance from the pyrrolidine scaffold was identified as essential for high inhibitory activity. nih.gov This highlights a critical pharmacophoric element for this particular target.
In Silico Methodologies in Lead Generation and Optimization
In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery for generating and optimizing lead compounds. These techniques can significantly reduce the time and cost associated with bringing new drugs to market. insilico.cominsilico.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, enabling the characterization of the binding behavior. mdpi.com
Recent studies have employed molecular docking to investigate the interactions of pyrrolidin-2-one derivatives with various biological targets. For example, a novel compound, 1-(3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)pyrrolidin-2-one (CDPO), was docked against several protein targets, showing the strongest affinities for CYP3A4 and CYP1A2. bohrium.com This suggests potential applications for CDPO in areas where these enzymes are relevant.
Similarly, docking studies of pyrrolidin-2-one derivatives with antiarrhythmic and antihypertensive properties have been conducted to understand their interactions with α-adrenoceptors. nih.govresearchgate.net These simulations help to rationalize the observed biological activities and guide the design of new analogs with improved affinity and selectivity.
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores provide a quantitative estimate of the strength of the interaction between the ligand and the target protein.
In the study of CDPO, the docking scores indicated the strongest binding affinity with CYP3A4 (−6.32 kcal/mol) and CYP1A2 (−6.12 kcal/mol). bohrium.com A correlation has also been established between molecular docking values (ΔG) and the inhibitory activity of pyrrolidine pentamine derivatives against AAC(6')-Ib, demonstrating a significant relationship between the predicted binding energy and the experimentally observed biological effect. nih.govnih.gov
The following table presents docking scores for a selection of pyrrolidine derivatives against their respective targets:
Table 2: Predicted Binding Affinities of Pyrrolidine Derivatives
| Compound | Target | Docking Score (kcal/mol) | Calculated Ki (µM) | Reference |
|---|---|---|---|---|
| CDPO | CYP3A4 | -6.32 | 23.4 | bohrium.com |
| CDPO | CYP1A2 | -6.12 | 32.8 | bohrium.com |
| CDPO | Muscarinic M2 | -5.36 | Not Reported | bohrium.com |
| CDPO | Serotonin 5-HT2B | -5.14 | Not Reported | bohrium.com |
| Erlotinib (Reference) | EGFR | -23.49 | Not Reported | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are crucial for stabilizing the ligand-target complex.
For instance, docking studies of a pyrrolidine derivative in the active site of EGFR revealed that the pyrrolidine moiety occupied a hydrophobic pocket, forming a hydrophobic interaction with Lys721 and being in close contact with Thr766, Leu764, and Leu834. nih.gov The p-tolyl moiety of the same compound occupied the ribose binding pocket, forming an electrostatic attraction with Cys773. nih.gov
In another example, the interaction of spiropyrrolidine derivatives with glucosamine-6-phosphate synthase showed significant hydrogen bond interactions between the –NH and –CO groups of the spiropyrrolidine moiety and the amino acid Gly78, which is critical for the compound's antibacterial activity. nih.gov
Analysis of the docking of aspirin (B1665792) into the active site of COX-2 showed that the carbonyl group of aspirin forms a hydrogen bond with the phenolic hydroxyl group of Tyr385. researchgate.net These detailed interaction analyses are invaluable for understanding the molecular basis of a compound's activity and for guiding further structural modifications to enhance binding.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are powerful computational tools for understanding the dynamic behavior and conformational changes of molecules, which are crucial for their biological function. nih.gov By simulating the movement of atoms over time, MD provides insights into the stability of protein-ligand complexes and the conformational landscape of a molecule. nih.govarxiv.org
In the context of drug design involving scaffolds related to this compound, MD simulations are used to:
Assess Binding Stability: Analyze the stability of the ligand within the binding pocket of a target protein. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. arxiv.org
Characterize Conformational Changes: Identify key conformational features and flexible regions of both the ligand and the target protein upon binding. nih.gov Principal Component Analysis (PCA) is often combined with MD to visualize large-scale collective motions. nih.gov
Calculate Binding Free Energies: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding affinity of a ligand to its target, helping to differentiate between potent and weak binders. mdpi.com
Key Applications of Molecular Dynamics Simulations
| Application | Description | Key Metrics |
|---|---|---|
| Conformational Analysis | Studying the different spatial arrangements a molecule can adopt. | Dihedral angles, Ramachandran plots for proteins. arxiv.org |
| Stability Assessment | Evaluating the stability of a molecule or a protein-ligand complex over time. | Root Mean Square Deviation (RMSD). arxiv.org |
| Binding Free Energy Calculation | Estimating the strength of the interaction between a ligand and its target. | MM/GBSA, Free Energy Perturbation (FEP). mdpi.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov For derivatives of this compound, 2D and 3D-QSAR models are developed to predict the activity of new analogs and guide the design of more potent compounds. imist.mamdpi.com
A typical QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities is compiled and divided into a training set for model development and a test set for validation. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. nih.govimist.ma
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.govnih.gov
QSAR studies on N-phenylpyrrolidin-2-ones have successfully identified key structural features that influence their inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase. imist.ma These models help in predicting the activity of newly designed compounds before their synthesis, saving time and resources. researchgate.net
QSAR Model Validation Parameters
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | Closer to 1 indicates a better fit. researchgate.net |
| q² or Q² (Cross-validated r²) | Assesses the predictive power of the model through internal validation (e.g., Leave-One-Out). | > 0.5 is generally considered good. nih.govmdpi.com |
| pred_r² (External r²) | Evaluates the model's ability to predict the activity of an external test set. | A high value indicates good external predictivity. researchgate.net |
Pharmacophore-Based Virtual Screening and Ligand-Based Design
Pharmacophore modeling is a powerful tool in drug discovery used for virtual screening, de novo design, and lead optimization. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov
For scaffolds related to this compound, pharmacophore models can be generated based on the structure of known active inhibitors. nih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov The generated pharmacophore model can then be used as a 3D query to screen large compound databases to identify novel molecules with the desired structural features and potential biological activity. nih.govnih.govyoutube.com This approach has been successfully used to identify new inhibitors for various targets, including histone deacetylases (HDACs). nih.gov
De Novo Drug Design Approaches
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.gov These methods can be categorized as either ligand-based or structure-based. In the context of this compound, a de novo design approach could involve growing a molecule fragment by fragment within the active site of a target protein. nih.gov Programs like BOMB (Biochemical and Organic Model Builder) can be used to generate a large number of potential molecules, which are then scored and ranked based on their predicted binding affinity. nih.gov This strategy allows for the exploration of novel chemical space and the design of compounds with optimized interactions with the target.
Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. nih.gov Hits from this initial screen are then optimized and grown or linked together to produce a higher-affinity lead compound. youtube.com Computational methods play a crucial role in FBDD, from the initial docking of fragments to the design of linked molecules. youtube.com For a core structure like this compound, FBDD could be employed by identifying fragments that bind to different sub-pockets of the target's active site. These fragments can then be computationally linked to the core scaffold to generate novel and potent inhibitors.
In Silico ADMET Prediction and Pharmacokinetic Profiling
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. nih.gov In silico ADMET prediction models are increasingly used in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles, thereby reducing the high attrition rates in later stages. nih.govnih.gov
For derivatives of this compound, various computational models can predict properties such as:
Aqueous Solubility: Affects absorption.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs. audreyli.com
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. mdpi.com
P-glycoprotein (P-gp) Substrate/Inhibitor: Relates to drug efflux and bioavailability. researchgate.net
Toxicity: Predicts potential adverse effects. nih.gov
These predictions are based on the molecular structure and physicochemical properties of the compound and are often performed using web-based platforms like ADMETlab 2.0 or integrated into drug design software suites. nih.gov
Common In Silico ADMET Predictions
| Property | Importance in Drug Discovery |
|---|---|
| Human Intestinal Absorption (HIA) | Predicts oral bioavailability. audreyli.com |
| Caco-2 Permeability | In vitro model for intestinal absorption. audreyli.com |
| Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system. mdpi.com |
| CYP450 Inhibition/Metabolism | Indicates potential for drug-drug interactions and metabolic stability. mdpi.com |
| hERG Inhibition | Predicts potential for cardiotoxicity. |
Lead Identification and Optimization Campaigns
Lead identification and optimization are crucial phases in the drug discovery process that aim to identify and refine promising compounds into clinical candidates. danaher.combiobide.com This process involves a cyclical iteration of design, synthesis, and testing. danaher.comnih.gov
Computational methods are integral to modern lead optimization campaigns. danaher.com For compounds based on the this compound scaffold, these campaigns may involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand the impact of different functional groups on biological activity. nih.gov For instance, the discovery of MGCD0103, an orally active histone deacetylase inhibitor, involved extensive SAR studies on N-(2-aminophenyl)benzamide derivatives. nih.govresearchgate.net
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Multi-parameter Optimization: Simultaneously optimizing multiple properties such as potency, selectivity, and ADMET profile using computational models.
The ultimate goal of lead optimization is to develop a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties. danaher.comenzymlogic.com The design and synthesis of compounds like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents exemplify a successful lead optimization effort where initial hits were developed into potent and selective drug candidates. nih.gov
High-Throughput Screening (HTS) and Hit Confirmation
High-throughput screening (HTS) is a foundational strategy in modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity against a specific target. nih.gov This process involves the use of automated systems to test thousands of compounds in a short period, identifying "hits" that warrant further investigation. nih.gov For a compound like this compound, HTS would be the initial step to ascertain its potential as a modulator of a particular biological target.
The process begins with the development of a robust and miniaturized assay suitable for the HTS format. Following the screening of a diverse chemical library, any initial hits, which could theoretically include this compound or its analogs, would undergo a rigorous hit confirmation process. This involves re-testing the compound to confirm its activity and rule out false positives. Subsequently, the potency of the confirmed hit is determined by generating a dose-response curve to calculate its IC50 or EC50 value.
While no specific HTS campaigns identifying this compound as a primary hit are publicly documented, the pyrrolidinone core is a common motif in biologically active molecules and has likely been included in numerous screening libraries. rdd.edu.iq
Hit Expansion and Analog Design for Potency and Selectivity Improvement
Once a hit such as this compound is confirmed, the next phase is hit expansion and analog design, a critical component of the hit-to-lead process. nih.govnih.gov This stage aims to improve the potency and selectivity of the initial hit by synthesizing and testing a series of structurally related compounds, or analogs. This systematic exploration of the chemical space around the hit scaffold helps to build a structure-activity relationship (SAR).
For this compound, analog design would involve modifications at several key positions:
The Phenyl Ring: Substitution on the phenyl ring can significantly impact activity. The position, number, and electronic nature of substituents (e.g., halogens, alkyl, alkoxy groups) can influence binding affinity and selectivity.
The Amine Group: The amino group can be acylated, alkylated, or incorporated into other functional groups to probe its role in target interaction.
The Pyrrolidinone Ring: Modifications to the pyrrolidinone ring, such as substitution at the 3, 4, or 5 positions, can alter the compound's conformation and interaction with the target.
A study on pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside 6'-N-acetyltransferase demonstrated that modifications to the functionalities and stereochemistry at different positions on the pyrrolidine scaffold had varying effects on inhibitory properties. nih.gov This underscores the importance of systematic analoging to delineate the SAR.
Interactive Table: Hypothetical SAR data for this compound analogs.
| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Amine) | Pyrrolidinone Modification | Target Potency (IC50, nM) |
| APP-001 | H | NH2 | None | 1000 |
| APP-002 | 4-Chloro | NH2 | None | 500 |
| APP-003 | 3,4-Dichloro | NH2 | None | 250 |
| APP-004 | H | NH-Acetyl | None | 1500 |
| APP-005 | H | NH2 | 3-Methyl | 800 |
Optimization of Pharmacokinetic and Pharmacodynamic Properties
A potent and selective compound is not necessarily a good drug candidate. It must also possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes how the body affects a drug (Absorption, Distribution, Metabolism, and Excretion - ADME), while PD describes how the drug affects the body.
Optimization of these properties for a lead compound derived from this compound would involve:
Improving Solubility and Permeability: Modifications to the structure can enhance aqueous solubility and cell membrane permeability, which are crucial for oral absorption.
Modulating Metabolism: The aminophenyl group, for instance, is susceptible to metabolic transformations. Structural changes can be made to block or slow down metabolism, thereby increasing the drug's half-life.
Enhancing Target Engagement: The relationship between the drug concentration at the target site and the observed pharmacological effect is a key PD parameter. Optimization aims to achieve a durable effect at a safe and tolerable dose.
Studies on other phenylpyrrolidinone analogs have shown that they can exhibit effects on the central nervous system, indicating their ability to cross the blood-brain barrier, a key PK property. medchemexpress.com
Computational and Experimental Approaches to Toxicity Assessment
Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. Both computational and experimental methods are employed to predict and evaluate the toxicological profile of drug candidates.
Computational (in silico) Toxicity Assessment: For a molecule like this compound, various computational models can predict potential liabilities such as:
Genotoxicity: Predicting the potential to cause genetic mutations.
Cardiotoxicity: Assessing the risk of adverse effects on the heart, often through prediction of hERG channel inhibition.
Hepatotoxicity: Predicting the potential for liver damage.
Reactivity: Identifying potentially reactive metabolites that could lead to toxicity.
Experimental Toxicity Assessment:
In vitro assays: A battery of in vitro assays would be conducted on cell lines to assess cytotoxicity, genotoxicity (e.g., Ames test), and specific organ toxicity.
In vivo studies: If a compound shows a promising in vitro profile, toxicity studies in animal models are performed to evaluate its safety in a whole organism.
Application of Machine Learning and Deep Learning in Drug Candidate Identification
Machine learning (ML) and deep learning (DL) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to predict the properties of molecules. plos.orgnih.gov These models can be trained to predict a wide range of endpoints, including biological activity, ADME properties, and toxicity. nih.govnih.gov
For a chemical series based on this compound, ML and DL models could be applied to:
Predict Biological Activity: Train models on existing SAR data to predict the potency of new, virtual analogs, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.gov
Optimize ADMET Properties: Develop quantitative structure-property relationship (QSPR) models to predict pharmacokinetic and toxicity profiles, guiding the design of analogs with improved drug-like properties. youtube.com
De novo Drug Design: Utilize generative models to design entirely new molecules with desired properties, potentially leading to novel scaffolds with improved efficacy and safety profiles.
While specific ML models for this compound are not published, the general applicability of these techniques to pyrrolidinone-based compounds and other small molecules is well-established. nih.gov
Preclinical Biological Evaluation: in Vitro and in Vivo Studies
Cellular and Biochemical Assays for Biological Activity
Cell Viability and Proliferation Assays (e.g., MTT Assay)
No publicly available research data was found regarding the effects of 1-(2-Aminophenyl)pyrrolidin-2-one on cell viability or proliferation using standard methods such as the MTT assay. This suggests that the cytotoxic or cytostatic potential of this specific compound has not been extensively investigated or the results have not been disclosed in accessible scientific literature.
Functional Assays for Target Engagement and Pathway Modulation
There is currently no available scientific literature detailing functional assays to determine the specific molecular targets of this compound. Consequently, its mechanism of action and any potential modulation of cellular signaling pathways remain uncharacterized.
Enzymatic Activity Assays for Inhibitor Potency
Investigations into the inhibitory potential of this compound against specific enzymes have not been reported in the accessible scientific domain. Therefore, its profile as a potential enzyme inhibitor, including its potency and selectivity, is yet to be determined.
Cytoprotective Studies against Oxidative Stress
No studies have been published that explore the cytoprotective effects of this compound in models of oxidative stress. As a result, its capacity to protect cells from damage induced by reactive oxygen species is unknown.
Animal Models in Efficacy and Mechanistic Studies
In Vivo Pharmacological Assessment
A review of available scientific literature reveals no published studies on the in vivo pharmacological assessment of this compound in animal models. Therefore, its efficacy, pharmacokinetic, and pharmacodynamic properties in a whole-organism context have not been established.
Evaluation in Disease-Specific Animal Models
While direct preclinical evaluations of this compound in disease-specific animal models are not extensively documented, its role as a principal metabolite of the nootropic agent Aniracetam provides a basis for understanding its potential therapeutic effects. Research into Aniracetam and its metabolites has utilized various rodent models to investigate their efficacy in conditions associated with cognitive dysfunction.
Studies have frequently employed models of cognitive impairment to assess the therapeutic potential of Aniracetam and its active metabolites. For instance, research has been conducted in stroke-prone spontaneously hypertensive rats (SHRSP), which serve as a model for cerebrovascular diseases that can lead to cognitive deficits. nih.govnih.gov In these models, the administration of Aniracetam has been shown to elicit neurochemical changes in brain regions critical for cognition and emotional regulation. nih.gov
Furthermore, the efficacy of Aniracetam has been demonstrated in animal models where cognitive deficits are induced by chemical agents. A common model involves the use of cholinergic antagonists like scopolamine to induce amnesia. nih.govpsychonautwiki.org The ability of Aniracetam to counteract these induced memory impairments suggests a potential role for its metabolites in modulating cholinergic pathways, which are crucial for learning and memory. nih.govpsychonautwiki.org The restorative effects of Aniracetam have also been observed in models of brain damage, further highlighting the potential neuroprotective or cognitive-enhancing properties of its metabolic products. nih.govnih.gov
It is important to note that while Aniracetam has shown efficacy in models of cognitive impairment, its effects in healthy animals are less clear, with some studies reporting no significant cognitive enhancement. nih.govplos.org The primary therapeutic benefit appears to be in restoring function in compromised neurological states. nih.govnih.gov
The following table summarizes the findings from key preclinical studies involving Aniracetam and its metabolites in disease-specific animal models.
Table 1: Evaluation of Aniracetam and its Metabolites in Disease-Specific Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Aniracetam administration enhanced dopamine (B1211576) and serotonin (B10506) release in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. nih.govnih.gov | nih.govnih.gov |
| Scopolamine-Induced Amnesia | Aniracetam has been shown to protect against memory impairment induced by scopolamine in rats. nih.govpsychonautwiki.org | nih.govpsychonautwiki.org |
Pharmacodynamic Biomarker Analysis
The pharmacodynamic effects of this compound are understood primarily through the investigation of its parent compound, Aniracetam, and its other major metabolites, such as N-anisoyl-GABA and p-anisic acid. nih.govnih.gov Analysis of pharmacodynamic biomarkers has focused on the modulation of key neurotransmitter systems involved in cognitive function and mood regulation.
A significant body of research indicates that the metabolites of Aniracetam play a crucial role in its mechanism of action. nih.govresearchgate.net Studies have shown that N-anisoyl-GABA, a major metabolite, mimics the effects of Aniracetam in enhancing the release of dopamine (DA) and serotonin (5-HT) in the prefrontal cortex (PFC). nih.gov This effect is believed to be mediated through the targeting of nicotinic acetylcholine (nACh) and NMDA receptors. nih.gov Local perfusion of N-anisoyl-GABA into the PFC has been demonstrated to induce the release of serotonin, while another metabolite, p-anisic acid, induces the release of dopamine in the same brain region. nih.gov
The enhancement of dopamine and serotonin release is not ubiquitous throughout the brain but appears to be specific to the mesocorticolimbic system, including the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. nih.govnih.gov This site-specific action may be linked to the clinical efficacy of Aniracetam in addressing emotional disturbances that can occur after cerebral infarction. nih.gov
In addition to its effects on dopamine and serotonin, Aniracetam and its metabolites are thought to influence the cholinergic system. nih.gov An increase in cholinergic activity in the hippocampus, prefrontal cortex, and striatum has been noted. nih.gov Furthermore, Aniracetam has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival and growth. patsnap.com
The table below details the key pharmacodynamic biomarkers affected by Aniracetam and its metabolites.
Table 2: Analysis of Pharmacodynamic Biomarkers for Aniracetam and its Metabolites
| Biomarker | Effect | Brain Region(s) | Active Metabolite(s) | Reference |
|---|---|---|---|---|
| Dopamine (DA) | Enhanced extracellular release | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | N-anisoyl-GABA, p-anisic acid | nih.govnih.gov |
| Serotonin (5-HT) | Enhanced extracellular release | Prefrontal Cortex, Basolateral Amygdala, Dorsal Hippocampus | N-anisoyl-GABA | nih.govnih.gov |
| Acetylcholine | Increased activity | Hippocampus, Prefrontal Cortex, Striatum | Not specified | psychonautwiki.orgnih.gov |
Analytical and Structural Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(2-Aminophenyl)pyrrolidin-2-one is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the aminophenyl group. The protons on the aromatic ring will appear as a complex multiplet system in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing lactam nitrogen. The protons of the pyrrolidinone ring will likely appear as multiplets in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (C3-H₂) and the nitrogen atom (C5-H₂) are expected at approximately δ 2.5-2.8 ppm and δ 3.6-3.9 ppm, respectively. The remaining methylene protons (C4-H₂) would likely resonate around δ 2.1-2.4 ppm. The protons of the primary amine group (NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the lactam, the carbons of the aromatic ring, and the carbons of the pyrrolidinone ring. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 174-176 ppm. The aromatic carbons will show a pattern of signals between δ 115 and 150 ppm, with the carbon attached to the amino group being more shielded (lower ppm value) and the carbon attached to the lactam nitrogen being more deshielded (higher ppm value). The aliphatic carbons of the pyrrolidinone ring are expected to resonate at approximately δ 18-20 ppm (C4), δ 30-33 ppm (C3), and δ 48-51 ppm (C5).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| C=O | - | 174-176 |
| Aromatic-H | 6.5-7.5 (m) | - |
| Aromatic-C | - | 115-150 |
| NH₂ | broad s | - |
| C3-H₂ | 2.5-2.8 (t) | - |
| C3 | - | 30-33 |
| C4-H₂ | 2.1-2.4 (m) | - |
| C4 | - | 18-20 |
| C5-H₂ | 3.6-3.9 (t) | - |
| C5 | - | 48-51 |
Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) (e.g., ESI-MS, HRMS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, this compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, thus confirming the identity of the compound.
Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. Common fragmentation pathways could include the cleavage of the bond between the phenyl group and the pyrrolidinone nitrogen, loss of the amino group, and fragmentation of the pyrrolidinone ring itself.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Observation | m/z Value |
| ESI-MS | Protonated Molecular Ion [M+H]⁺ | ~177.10 |
| HRMS | Exact mass of [M+H]⁺ | Calculated for C₁₀H₁₃N₂O⁺ |
| MS/MS Fragmentation | Fragment corresponding to aminophenyl cation | ~92.06 |
| MS/MS Fragmentation | Fragment from loss of CO | M-28 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the lactam, and the C-N and C-H bonds. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the five-membered lactam ring is typically observed around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (N-H) | Stretching | 3300-3500 (two bands) |
| Lactam (C=O) | Stretching | 1680-1700 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| C-N | Stretching | 1250-1350 |
Advanced Chromatographic and Purity Assessment Methods
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. nih.gov The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern.
The purity of a sample of this compound would be determined by the presence of a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. These chromatographic methods are crucial for ensuring the quality and reliability of the compound for any subsequent research applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Aminophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches can be adapted from related pyrrolidin-2-one derivatives:
- Coupling Reactions : Use 2-pyrrolidinone with 2-aminophenyl halides (e.g., bromo or iodo derivatives) under palladium catalysis. Yields vary with halogen reactivity (iodo > bromo), as seen in analogous syntheses (85% for iodobenzene vs. 59% for bromobenzene) .
- Domino Reactions : Adapt iodine-catalyzed three-component reactions (e.g., γ-butyrolactam, aldehydes, thiophenols) to introduce the 2-aminophenyl group. Optimize solvent (e.g., acetonitrile) and catalyst loading (5–10 mol%) to enhance efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyrrolidinone ring (δ ~2.0–2.5 ppm for CH groups) and aromatic amine protons (δ ~6.5–7.5 ppm). Compare with crystallographic data (e.g., monoclinic space groups in related salts) to validate tautomeric forms .
- MS : Employ high-resolution MS to distinguish between molecular ion peaks ([M+H]) and fragmentation patterns, particularly for brominated intermediates (e.g., 1-(2-bromoethyl)pyrrolidin-2-one, MW 192.05) .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store under inert atmosphere (N or Ar) at room temperature, avoiding moisture. Derivatives with electron-rich aromatic amines (e.g., 4-amino-2-methoxyphenyl analogs) may require desiccants due to hygroscopicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of iodine in domino reactions for synthesizing pyrrolidin-2-one derivatives?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via in situ FT-IR or HPLC to identify intermediates (e.g., enamine formation).
- Isotopic Labeling : Use -labeled aldehydes to trace carbon incorporation into the pyrrolidinone ring, as demonstrated in iodine-catalyzed systems .
Q. How should researchers address contradictions in spectroscopic data arising from tautomerism or polymorphism?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., monoclinic P21/c space group in hydrochloride salts) .
- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by analyzing chemical shift changes at elevated temperatures (25–80°C) .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound derivatives?
- Methodological Answer :
- Rodent Models : Use Morris water maze or forced swim tests to assess cognitive effects or antidepressant activity. Pre-screen compounds for blood-brain barrier penetration via logP calculations (target ~2–3) .
- Toxicology : Conduct acute toxicity studies (OECD 423) with organoselenium analogs as reference for dose-ranging (e.g., LD determination) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., α-carbon of pyrrolidinone).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical parameters (temperature, pH).
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, stoichiometry) and minimize impurities (e.g., diastereomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
